molecular formula C19H20N2O2S B1242178 4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole

4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole

Cat. No. B1242178
M. Wt: 340.4 g/mol
InChI Key: ZRGRWHAPDXHFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole, also known as 4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole, is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[2-(3,4-dimethylphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-13-10-19(16-5-4-14(2)15(3)11-16)21(12-13)17-6-8-18(9-7-17)24(20,22)23/h4-12H,1-3H3,(H2,20,22,23)

InChI Key

ZRGRWHAPDXHFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C)C

synonyms

4-methyl-2-(3,4-dimethylphenyl)-1-(4-sulfamoylphenyl)pyrrole
4-methyl-DSP

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 1(iii), but using α-(3,4-dimethylphenyl)-α-(4-sulfamoylanilino)acetonitrile [prepared as described in step (ii) above] and methacrolein as starting materials, the title compound was obtained as a slightly brown amorphous powder (yield 69%).
Name
α-(3,4-dimethylphenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

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